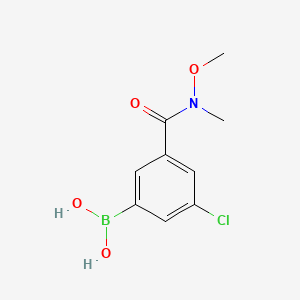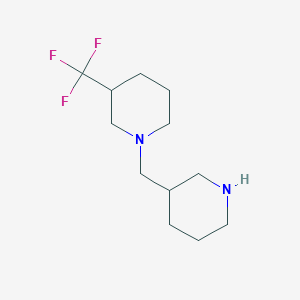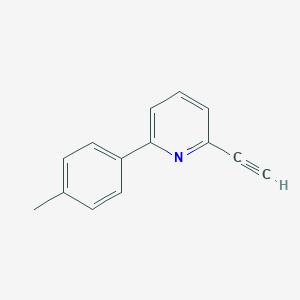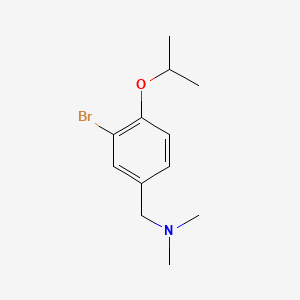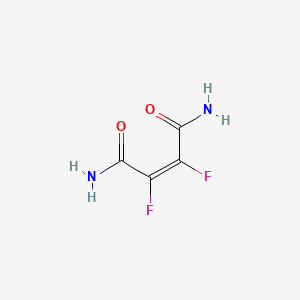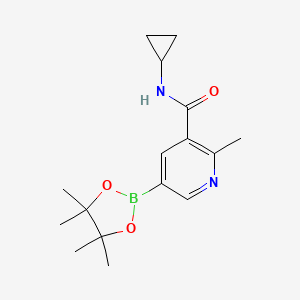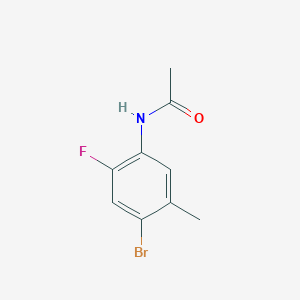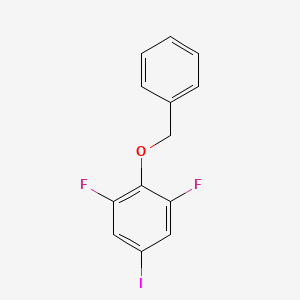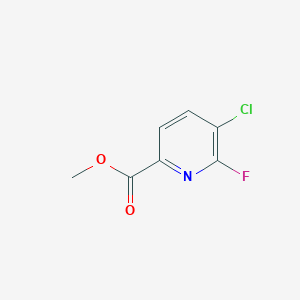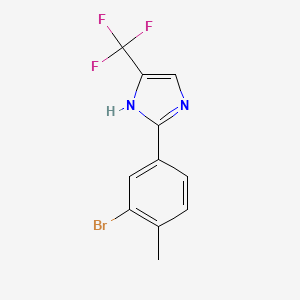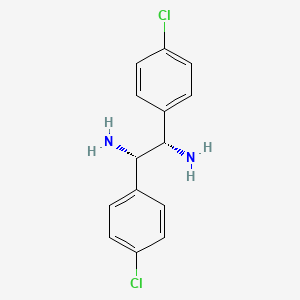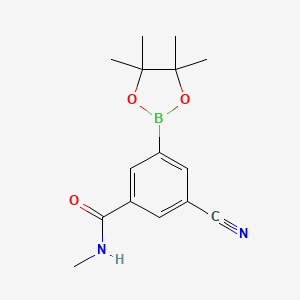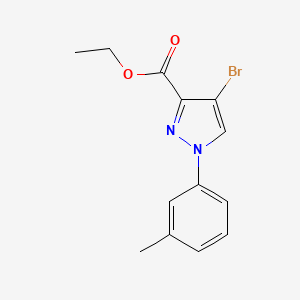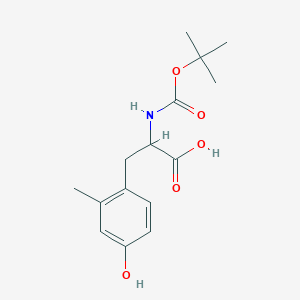
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains a hydroxy-substituted aromatic ring, which can participate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid typically involves the following steps:
Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Propanoic Acid Backbone: The protected amine is then coupled with a suitable precursor to form the propanoic acid backbone. This step may involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC).
Introduction of the Hydroxy-Substituted Aromatic Ring: The hydroxy-substituted aromatic ring is introduced through a substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical pathways. The hydroxy-substituted aromatic ring can interact with enzymes and receptors, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the hydroxy and methyl groups on the aromatic ring.
2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid: Similar structure but without the methyl group on the aromatic ring.
Uniqueness
The presence of both the hydroxy and methyl groups on the aromatic ring of 2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxy-2-methylphenyl)propanoic acid makes it unique. These functional groups can significantly influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C15H21NO5 |
|---|---|
Molekulargewicht |
295.33 g/mol |
IUPAC-Name |
3-(4-hydroxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-9-7-11(17)6-5-10(9)8-12(13(18)19)16-14(20)21-15(2,3)4/h5-7,12,17H,8H2,1-4H3,(H,16,20)(H,18,19) |
InChI-Schlüssel |
YNNUYNGLAGTLKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


